3-Amino-9H-xanthen-9-one

Descripción general

Descripción

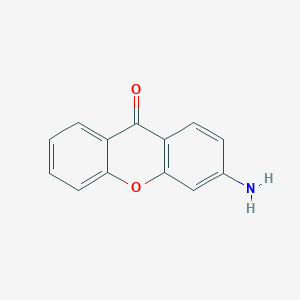

3-Amino-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound features an amino group at the third position of the xanthone core, which is a tricyclic structure consisting of two benzene rings fused to a pyrone ring. This structural modification imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, or copper catalysis to facilitate the reaction . Microwave heating has also been employed to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound often relies on scalable methods such as the Friedel–Crafts reaction and Ullmann-ether coupling . These methods are preferred due to their efficiency and ability to produce large quantities of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into hydroxy derivatives, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate and chromium trioxide.

Reducing agents: Sodium borohydride and lithium aluminum hydride.

Substitution reagents: Halogenating agents like bromine and chlorine.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthones .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-Cancer Activity

Research indicates that xanthone derivatives, including 3-amino-9H-xanthen-9-one, exhibit promising anti-cancer properties. Studies have shown that these compounds can induce cell cycle arrest in cancer cells by activating the p53 pathway, which is crucial for tumor suppression. For instance, compounds with similar structures have been reported to disrupt the MDM2-p53 interaction, enhancing p53's tumor-suppressive functions .

Anti-Inflammatory Properties

Xanthones have been evaluated for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can modulate the Nrf2 pathway, leading to enhanced cellular responses against oxidative stress and inflammation. This makes them potential candidates for developing new anti-inflammatory drugs.

Antioxidant Activities

The antioxidant capabilities of this compound have been explored, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

Anti-Alzheimer Activities

Preliminary studies suggest that xanthones may have neuroprotective effects and could be developed as therapeutic agents for Alzheimer’s disease. The mechanisms involve modulation of neuroinflammatory pathways and protection against neuronal cell death.

α-Glucosidase Inhibition

this compound has also been studied for its potential to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by delaying glucose absorption.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of novel compounds with enhanced biological activities .

Biological Imaging

Due to its strong fluorescence properties, this compound is being investigated as a fluorescent probe for biological imaging applications. It can be utilized to visualize cellular processes in real-time, contributing to advancements in diagnostic imaging techniques .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anti-Cancer Activity | Evaluated the effect of xanthone derivatives on cancer cell lines | Induced G1-phase cell cycle arrest; enhanced p53 activity through MDM2 disruption |

| Research on Anti-Inflammatory Effects | In vitro evaluation on human macrophages | Enhanced Nrf2 translocation; significant reduction in pro-inflammatory markers |

| Antioxidant Activity Assessment | In vivo models | Demonstrated strong free radical scavenging ability; reduced oxidative stress levels |

| Neuroprotective Study | Investigated potential for Alzheimer's treatment | Modulated neuroinflammatory pathways; protected neuronal cells from apoptosis |

Mecanismo De Acción

The mechanism of action of 3-Amino-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase, which is involved in carbohydrate metabolism.

Signal Transduction: Modulates signal transduction pathways, including those related to inflammation and cell proliferation.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and anti-cancer effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other xanthone derivatives such as:

1,3-Dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Exhibits strong anti-cancer properties.

Azaxanthones: Contain nitrogen atoms in the aromatic ring, enhancing their solubility and biological activity.

Uniqueness

3-Amino-9H-xanthen-9-one is unique due to its amino group, which allows for a broader range of chemical modifications and enhances its biological activity compared to other xanthone derivatives .

Actividad Biológica

3-Amino-9H-xanthen-9-one is a compound belonging to the xanthone family, which is notable for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, often involving the reaction of 9H-xanthen-9-one derivatives with amine groups. The synthetic pathways typically yield various substituted xanthones that exhibit enhanced biological activities. For instance, the introduction of different substituents on the xanthone core can significantly influence its efficacy in biological assays.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In studies comparing various xanthone derivatives, it was found that certain modifications led to improved scavenging activity against reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and DPPH radicals. The antioxidant activity is attributed to the compound's ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative stress .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This inhibition is crucial for mitigating inflammatory responses in conditions like arthritis and other chronic inflammatory diseases . The compound's mechanism involves the suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

3. Anticancer Activity

The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various tumor cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC). The mechanism involves cell cycle arrest at the G1 phase and disruption of microtubule assembly, which are critical for cancer cell division and survival .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of several xanthone derivatives against human cancer cell lines using the MTT assay. Among these, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibited the highest activity against MDA-MB-231 cells, suggesting that structural modifications can enhance biological efficacy .

Case Study 2: Mechanistic Insights

Further investigations into the mechanisms of action revealed that this compound could disrupt the MDM2-p53 interaction, leading to p53 activation. This pathway is crucial for regulating cell growth and apoptosis in response to DNA damage . Such findings underscore the potential of this compound in developing novel anticancer therapies targeting p53 pathways.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges ROS (e.g., H₂O₂, DPPH) | Electron donation |

| Anti-inflammatory | Inhibits TNF-α and IL-1β production | Suppression of NO production |

| Anticancer | Induces apoptosis in cancer cells | G1 phase arrest; MDM2-p53 disruption |

Propiedades

IUPAC Name |

3-aminoxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZNAWRORNRNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565426 | |

| Record name | 3-Amino-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-26-1 | |

| Record name | 3-Amino-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.